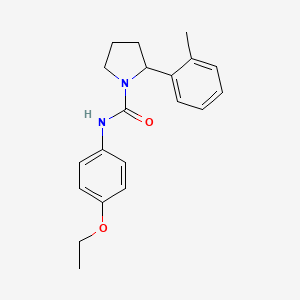

![molecular formula C12H9Cl2N3OS B4463528 2-amino-7-(2,3-dichlorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B4463528.png)

2-amino-7-(2,3-dichlorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Descripción general

Descripción

2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .Molecular Structure Analysis

2-Aminothiazole is a heterocyclic amine featuring a thiazole core. It can also be considered a cyclic isothiourea .Aplicaciones Científicas De Investigación

Anticancer Activity

Thiazole derivatives have been studied for their potential as anticancer agents. The structure of thiazole is present in many natural products and has been incorporated into synthetic compounds that exhibit antitumor activity . Specifically, certain thiazole derivatives have been evaluated against breast cancer cell lines, showing promising results in comparison to standard anticancer drugs like doxorubicin .

Antibacterial and Antifungal Properties

These compounds are also known for their antibacterial and antifungal activities. The thiazole moiety is a core structural motif in many compounds that exhibit these properties, making it a valuable component in the development of new antimicrobial agents .

Anti-inflammatory and Analgesic Effects

Thiazole derivatives can serve as anti-inflammatory and analgesic agents. They have been reported to inhibit various inflammatory processes and can be used in the treatment of pain-related conditions .

Antiviral and Anti-HIV Applications

The antiviral properties of thiazole derivatives, including their potential role in anti-HIV treatments, make them an important area of research. These compounds can interfere with viral replication and are being explored for their therapeutic roles in viral infections .

Neuroprotective and Neuromodulatory Roles

Thiazole compounds have been identified as ligands for various receptors in the nervous system, indicating their potential in neuroprotective and neuromodulatory applications. They may influence neurotransmitter systems and could be beneficial in treating neurological disorders .

Antithrombotic and Cardiovascular Applications

Due to their ability to act as fibrinogenic receptor antagonists, thiazole derivatives have been investigated for their antithrombotic activity. This property is particularly relevant in the development of drugs for cardiovascular diseases, where preventing blood clots is crucial .

Antidiabetic Potential

Some thiazole derivatives have shown promise as antidiabetic agents. They may play a role in regulating blood sugar levels and could be used in the management of diabetes .

Antimalarial and Antiparasitic Effects

Thiazole compounds have been reported to possess antimalarial and antiparasitic activities. This makes them valuable in the search for new treatments against parasitic infections, including malaria .

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to interact with a wide range of targets, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities . They can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors .

Mode of Action

It’s known that thiazole derivatives can inhibit the aggregation factor of human platelets, urokinase, and poly (adp-ribose) polymerase-1 . They act as fibrinogenic receptor antagonists with antithrombotic activity, and as new bacterial DNA gyrase B inhibitors .

Biochemical Pathways

Thiazole derivatives are involved in the development of pain therapy drugs . Pyrano[2,3-d]thiazoles show a wide range of drug development applications against obesity, hyperlipidemia, atherosclerotic diseases .

Result of Action

Some thiazole derivatives have been evaluated against a breast cancer cell line for their antitumor activity .

Propiedades

IUPAC Name |

2-amino-7-(2,3-dichlorophenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3OS/c13-7-3-1-2-5(9(7)14)6-4-8(18)16-11-10(6)19-12(15)17-11/h1-3,6H,4H2,(H2,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXWNPJGBOUFRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(NC1=O)N=C(S2)N)C3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B4463445.png)

![3-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B4463449.png)

![4-[(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B4463455.png)

![4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4463465.png)

![N-(3,5-dimethylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4463466.png)

![4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4463474.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4463480.png)

![4-methyl-6-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B4463497.png)

![N-(3-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B4463501.png)

![4-[(2-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4463503.png)

![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4463505.png)

![1-benzyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4463508.png)